2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate
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Overview
Description
2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate is a complex organic compound with a unique structure that includes a pyrimido-thiazolo-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate typically involves the condensation of 5-acetyl-4-aminopyrimidines with various reagents. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .
Scientific Research Applications
2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiochrome: A related compound with similar structural features and biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and have comparable chemical properties.
Uniqueness
2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C12H16N4O2S |
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Molecular Weight |
280.35 g/mol |
IUPAC Name |
2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol;hydrate |
InChI |
InChI=1S/C12H14N4OS.H2O/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11;/h5,17H,3-4,6H2,1-2H3;1H2 |
InChI Key |
CEFIIYZEUVHDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO.O |
Origin of Product |
United States |
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